
1,1'-(2,3-Dihydroquinoxaline-1,4-diyl)dipropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(2,3-Dihydroquinoxaline-1,4-diyl)dipropan-1-one is a chemical compound with the molecular formula C14H14N2O2 It is a derivative of quinoxaline, a bicyclic compound containing a benzene ring fused to a pyrazine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2,3-Dihydroquinoxaline-1,4-diyl)dipropan-1-one typically involves the reaction of quinoxaline derivatives with appropriate reagents. One common method is the condensation of 2,3-dihydroquinoxaline with propanone derivatives under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反应分析
Types of Reactions
1,1’-(2,3-Dihydroquinoxaline-1,4-diyl)dipropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted quinoxaline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-dione derivatives, while reduction can produce 2,3-dihydroquinoxaline derivatives. Substitution reactions can lead to a wide range of substituted quinoxaline compounds with varying functional groups.
科学研究应用
1,1’-(2,3-Dihydroquinoxaline-1,4-diyl)dipropan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives, which are of interest in organic synthesis and materials science.
Biology: The compound and its derivatives have been studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research has explored the use of quinoxaline derivatives in drug development, particularly for their potential as therapeutic agents.
Industry: The compound is used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
作用机制
The mechanism of action of 1,1’-(2,3-Dihydroquinoxaline-1,4-diyl)dipropan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific derivative and its intended application.
相似化合物的比较
Similar Compounds
1,1’-(2,3-Dimethyl-2,3-dihydroquinoxaline-1,4-diyl)diethanone: This compound is structurally similar but contains methyl groups instead of propanone groups.
1,1’-(2,3-Dihydroquinoxaline-1,4-diyl)bis(2-propen-1-one): This compound has propenone groups instead of propanone groups.
Uniqueness
1,1’-(2,3-Dihydroquinoxaline-1,4-diyl)dipropan-1-one is unique due to its specific substitution pattern and the presence of propanone groups. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
属性
CAS 编号 |
10579-40-5 |
|---|---|
分子式 |
C14H18N2O2 |
分子量 |
246.30 g/mol |
IUPAC 名称 |
1-(4-propanoyl-2,3-dihydroquinoxalin-1-yl)propan-1-one |
InChI |
InChI=1S/C14H18N2O2/c1-3-13(17)15-9-10-16(14(18)4-2)12-8-6-5-7-11(12)15/h5-8H,3-4,9-10H2,1-2H3 |
InChI 键 |
ATLZNXXGKFYWKX-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)N1CCN(C2=CC=CC=C21)C(=O)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(4-Tert-butylphenyl)methyl]-3-(4-ethylphenyl)-1-(1-phenylethyl)urea](/img/structure/B14722629.png)

![1,1'-[Methanediylbis(sulfanediylmethanediyl)]bis(4-chlorobenzene)](/img/structure/B14722645.png)
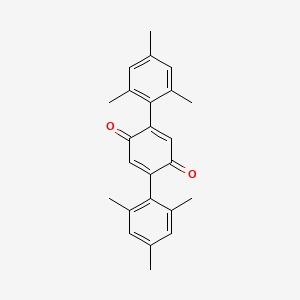
![4-[(2,6-Diamino-5-nitrosopyrimidin-4-yl)amino]benzenesulfonamide](/img/structure/B14722662.png)
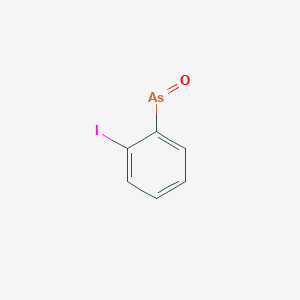
![Methyl 3-[1-(2-methoxy-2-oxoethyl)-3,4-dihydronaphthalen-2-yl]propanoate](/img/structure/B14722683.png)
![1-[4-[(4-Acetyl-2-methoxyphenoxy)methoxy]-3-methoxyphenyl]ethanone](/img/structure/B14722687.png)
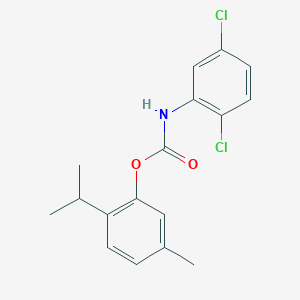
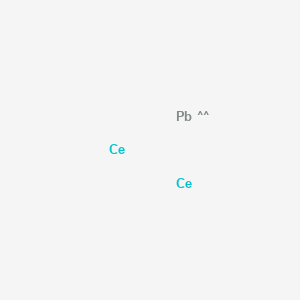
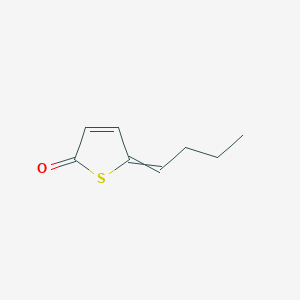

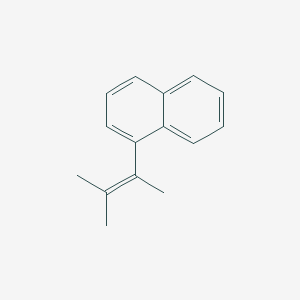
![2,8-Bis[(dimethylamino)methyl]cyclooctan-1-one;hydrochloride](/img/structure/B14722705.png)
